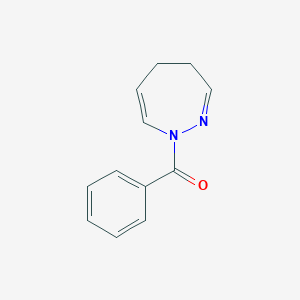
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine atoms and a thiazole ring imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methyl-1,3-thiazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the thiazole ring displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl and styrene derivatives.
Scientific Research Applications
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The presence of chlorine atoms and the thiazole ring enhances its binding affinity to target proteins, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical properties. The combination of these rings enhances its reactivity and potential for diverse applications compared to similar compounds that lack either the thiazole or pyrimidine moiety.
Properties
CAS No. |
89508-46-3 |
|---|---|
Molecular Formula |
C8H5Cl2N3S |
Molecular Weight |
246.12 g/mol |
IUPAC Name |
5-(4,6-dichloropyrimidin-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H5Cl2N3S/c1-4-11-3-5(14-4)8-12-6(9)2-7(10)13-8/h2-3H,1H3 |
InChI Key |
SXZHWHQFKQZPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
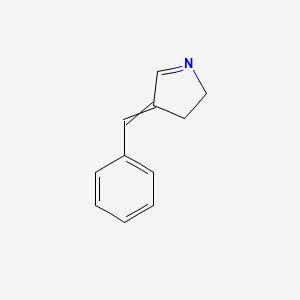
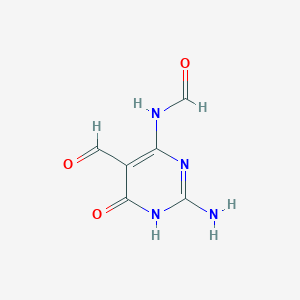
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
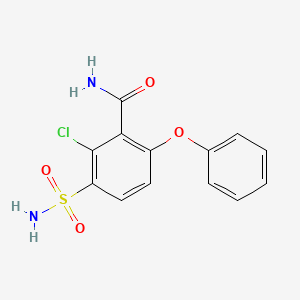
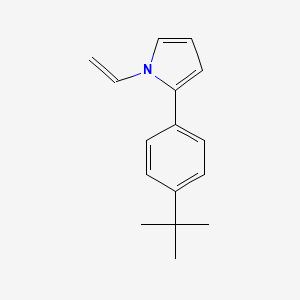

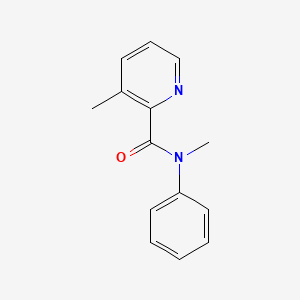
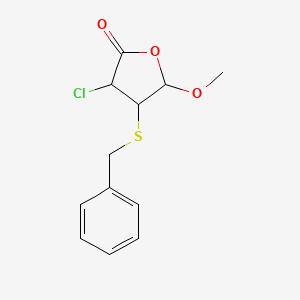
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)

![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)

